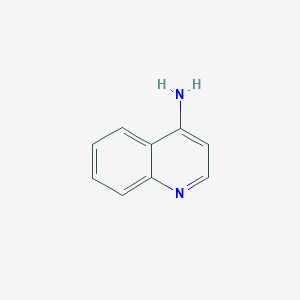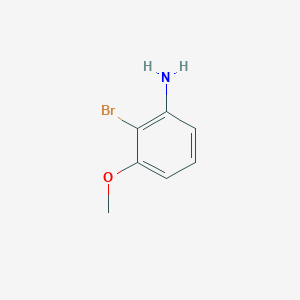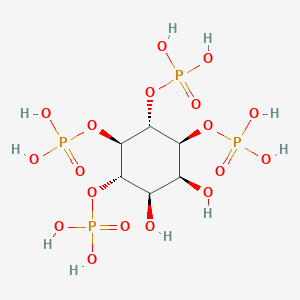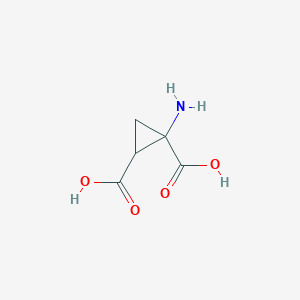![molecular formula C8H18O2S2 B048769 2,2'-Dithiobis[2-methyl-1-propanol] CAS No. 132182-01-5](/img/structure/B48769.png)
2,2'-Dithiobis[2-methyl-1-propanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is an organic compound characterized by the presence of a disulfide bond and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with a disulfide compound under specific conditions. One common method includes the use of a thiol-disulfide exchange reaction, where 2-methylpropan-1-ol is reacted with a disulfide compound in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the exchange process.
Industrial Production Methods
In industrial settings, the production of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol may involve large-scale thiol-disulfide exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of cells and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: Another compound with a disulfide bond, used as a linker in antibody-drug conjugates.
2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol: A compound with a similar structure but with an amino group instead of a disulfide bond.
Uniqueness
2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is unique due to its specific disulfide bond and hydroxyl group arrangement, which imparts distinct redox properties and reactivity. This makes it particularly valuable in studies related to redox biology and in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
132182-01-5 |
|---|---|
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2-[(1-hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
RKIUKWLUGAFWFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)SSC(C)(C)CO |
Kanonische SMILES |
CC(C)(CO)SSC(C)(C)CO |
Synonyme |
2,2’-Disulfanediylbis(2-methylpropan-1-ol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


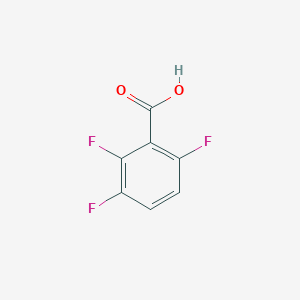
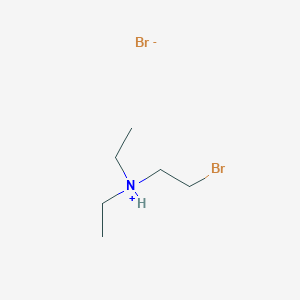
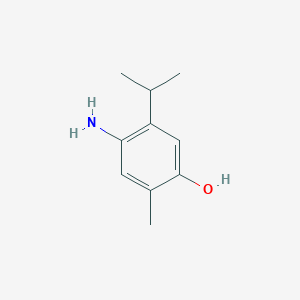
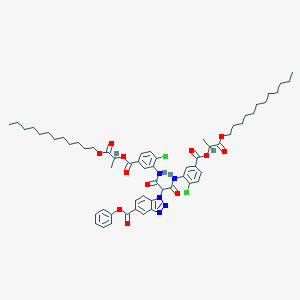


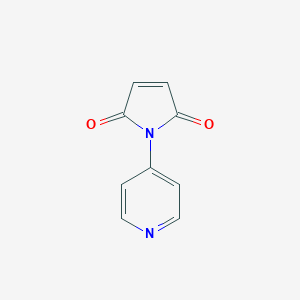
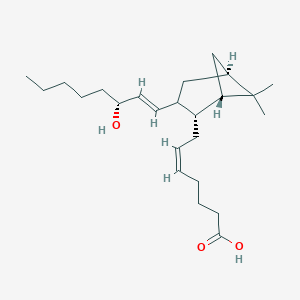
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
